molecular formula C10H5BrClNO2 B2563818 7-Bromo-1-chloroisoquinoline-3-carboxylic acid CAS No. 1600878-07-6

7-Bromo-1-chloroisoquinoline-3-carboxylic acid

Cat. No.: B2563818
CAS No.: 1600878-07-6
M. Wt: 286.51
InChI Key: BCPWFPCGEVIXIE-UHFFFAOYSA-N
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Description

7-Bromo-1-chloroisoquinoline-3-carboxylic acid is a chemical compound belonging to the isoquinoline family. It is characterized by the presence of bromine and chlorine atoms attached to the isoquinoline ring, along with a carboxylic acid group at the third position. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-chloroisoquinoline-3-carboxylic acid typically involves halogenation reactions. One common method is the bromination of 1-chloroisoquinoline, followed by carboxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and carboxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-chloroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinoline derivatives or reduction to remove halogen atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

7-Bromo-1-chloroisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-1-chloroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and chlorine atoms enhance its binding affinity to these targets, leading to various biological effects. The carboxylic acid group plays a crucial role in its solubility and reactivity, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-1-chloroisoquinoline: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

    1-Chloroisoquinoline-3-carboxylic acid: Lacks the bromine atom, which may affect its binding affinity and biological activity.

    7-Bromoisoquinoline-3-carboxylic acid: Lacks the chlorine atom, which may influence its chemical reactivity and solubility.

Uniqueness

7-Bromo-1-chloroisoquinoline-3-carboxylic acid is unique due to the presence of both bromine and chlorine atoms, along with the carboxylic acid group. This combination of functional groups enhances its versatility in chemical synthesis and its potential biological activities .

Properties

IUPAC Name

7-bromo-1-chloroisoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClNO2/c11-6-2-1-5-3-8(10(14)15)13-9(12)7(5)4-6/h1-4H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPWFPCGEVIXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(N=C(C=C21)C(=O)O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1600878-07-6
Record name 7-bromo-1-chloroisoquinoline-3-carboxylic acid
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